N-(quinolin-5-yl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-5-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS/c17-14(13-7-3-9-18-13)16-12-6-1-5-11-10(12)4-2-8-15-11/h1-9H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQLHFPGSNXEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthesis Pathways for N-(quinolin-5-yl)thiophene-2-carboxamide
The primary challenge in synthesizing this compound is the efficient formation of the central amide bond that connects the quinoline (B57606) and thiophene (B33073) moieties. This is typically achieved through two reliable and complementary strategies: condensation reactions starting from the amine and coupling strategies utilizing an activated thiophene carbonyl component.
A direct and common method for forming the amide linkage is the condensation reaction between quinoline-5-amine and thiophene-2-carboxylic acid. To facilitate this reaction, which is otherwise slow, a coupling agent is generally required. Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are used to activate the carboxylic acid, enabling nucleophilic attack by the amino group of the quinoline precursor. nih.gov This approach is part of a broader set of one-step methods for preparing various thiophene-2-carboxamide derivatives. nih.gov
The general scheme for this synthesis is presented below:
Quinoline-5-amine + Thiophene-2-carboxylic acid ---(Coupling Agent)--> this compound
This method is valued for its operational simplicity and the generally clean formation of the desired product.
An alternative and equally robust pathway involves the acylation of quinoline-5-amine with an activated derivative of thiophene-2-carboxylic acid. A frequently used activated derivative is thiophene-2-carbonyl chloride. This acyl chloride can be prepared by treating thiophene-2-carboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. mdpi.com The resulting thiophene-2-carbonyl chloride is highly reactive and readily undergoes acylation with quinoline-5-amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. mdpi.com
This two-step process can be summarized as:
Thiophene-2-carboxylic acid + Chlorinating Agent → Thiophene-2-carbonyl chloride
Thiophene-2-carbonyl chloride + Quinoline-5-amine → this compound
This strategy is particularly useful for large-scale synthesis due to the high reactivity of the acyl chloride intermediate.
Derivatization and Analogue Synthesis
To explore the chemical space around this compound, researchers synthesize a variety of analogues by modifying the quinoline ring, the thiophene ring, or the carboxamide linker itself. These modifications are crucial for fine-tuning the molecule's properties.
The quinoline ring system offers multiple positions for substitution, allowing for systematic structural modifications. frontiersin.org The introduction of various functional groups can significantly influence the molecule's electronic and steric properties. mdpi.comnih.gov Common strategies involve the synthesis of analogues from pre-substituted quinoline-5-amine precursors. For instance, methoxy (B1213986) or methyl groups can be introduced at different positions on the quinoline ring to create derivatives. mdpi.com The inhibitory potential of some quinoline derivatives has been observed to change with the presence of a 6-methoxy group. mdpi.com
| Potential Modification | Position on Quinoline Ring | Rationale/Precedent | Citation |
| Methoxy group | C-6 | Modulates electronic properties and has been shown to affect biological activity in other quinoline series. | mdpi.com |
| Methyl group | Various | Alters steric profile and lipophilicity. | mdpi.com |
| Chloro group | Various | Influences electronic properties and can serve as a handle for further reactions. | frontiersin.org |
The thiophene ring is also a common site for derivatization to produce analogues. nih.gov Substituents can be introduced at various positions to modulate the compound's properties.
One major strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the formation of a carbon-carbon bond between a halogenated thiophene precursor (e.g., a 5-bromo-thiophene-2-carboxamide) and various arylboronic acids, yielding 5-aryl-thiophene derivatives. nih.gov Other synthetic routes allow for the introduction of smaller functional groups. For example, hydroxyl, methyl, and amino groups have been successfully added at the 3-position of the thiophene ring in related carboxamide series. nih.govresearchgate.net The introduction of heavy substituent groups has also been explored. nih.gov
| Modification Type | Position on Thiophene Ring | Synthetic Method | Example Substituents | Citation |
| Arylation | C-5 | Suzuki-Miyaura Coupling | Phenyl, 3,4-dichlorophenyl | nih.gov |
| Alkylation/Functionalization | C-3 | Cyclization of precursors | Methyl, Hydroxyl, Amino | nih.govresearchgate.net |
| Halogenation | C-5 | Direct Halogenation | Bromo | nih.govnih.govmdpi.com |
Modifying the carboxamide linker itself is another avenue for creating structural diversity. These changes can affect the molecule's conformation and hydrogen-bonding capabilities.
Direct modification includes N-alkylation of the amide. For instance, replacing the amide proton with a methyl group creates a tertiary amide, which can alter its biological activity and intramolecular hydrogen bonding potential. nih.gov A more profound change involves replacing the entire quinoline moiety through a transamidation reaction, where the amide is activated and then treated with a different amine nucleophile. mdpi.com Furthermore, the entire carboxamide group can be replaced with a bioisostere, such as a thioamide, to investigate the importance of the carbonyl oxygen. The synthesis of related hydrazinecarbothioamides from quinoline precursors has been reported, indicating the feasibility of this approach. researchgate.net
| Diversification Strategy | Description | Citation |
| N-Alkylation | Replacement of the amide N-H proton with an alkyl group (e.g., methyl). | nih.gov |
| Transamidation | Activation of the amide followed by reaction with a new amine to replace the quinoline-5-amine portion. | mdpi.com |
| Isosteric Replacement | Substitution of the entire carboxamide group with a related functional group, such as a thioamide. | researchgate.net |
Advanced Synthetic Techniques (e.g., Suzuki Cross-Coupling)
The construction of complex aromatic systems, such as those found in derivatives of this compound, frequently employs advanced cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and widely used method for forming carbon-carbon bonds. d-nb.infonih.gov This palladium-catalyzed reaction joins an organoboron compound (like an aryl boronic acid) with an organohalide, providing a versatile route to biaryl compounds.
In the context of synthesizing analogues of the target compound, a common strategy involves coupling an aryl or heteroaryl boronic acid with a halogenated thiophene-2-carboxamide precursor. For instance, a synthetic pathway could start with the preparation of a 5-bromo-N-(quinolin-5-yl)thiophene-2-carboxamide intermediate. This intermediate can then undergo a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids to introduce diversity at the 5-position of the thiophene ring. nih.govmdpi.com
The general scheme for such a reaction involves the use of a palladium catalyst, often Pd(PPh₃)₄, a base such as potassium phosphate, and a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. nih.govnih.govmdpi.commdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, and solvent can be optimized to improve reaction yields. tubitak.gov.trnih.gov
Studies on similar structures, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, have demonstrated the feasibility of this approach, achieving moderate to good yields. nih.govmdpi.commdpi.com
Table 1: Examples of Suzuki Cross-Coupling Reactions for Thiophene-2-Carboxamide Analogues
| Starting Material | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Phenylboronic acid | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72% nih.gov |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3,4-dichlorophenylboronic acid | 5-(3,4-dichlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65% nih.gov |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 4-methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 62% nih.gov |
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | 3,5-difluorophenylboronic acid | 5-(3,5-difluorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 60% nih.gov |
This table is illustrative and based on data for analogous pyrazine (B50134) compounds. nih.gov
Nucleophilic and Electrophilic Substitution Reactions for Analogue Generation
The generation of analogues of this compound relies heavily on nucleophilic and electrophilic substitution reactions. The core amide bond itself is typically formed via a nucleophilic acyl substitution. A common method involves activating the carboxylic acid of thiophene-2-carboxylic acid to form a more reactive species, such as an acyl chloride. This is often achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride is a potent electrophile that readily reacts with the nucleophilic amino group of 5-aminoquinoline (B19350) to form the desired amide bond. mdpi.com
Furthermore, nucleophilic substitution can be employed to modify the thiophene ring or its substituents. For example, a chloroacetamido-functionalized thiophene can react with various primary aromatic amines, where the amine acts as a nucleophile to displace the chloride, thereby generating a library of derivatives. researchgate.net
The thiophene ring is an electron-rich aromatic system and is known to undergo electrophilic aromatic substitution reactions more readily than benzene (B151609). nih.gov This reactivity allows for the introduction of various functional groups onto the thiophene core. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions that can be performed on the thiophene ring to create functionalized intermediates, which can then be further elaborated into diverse analogues.
Investigation of Reaction Mechanisms and Intermediates
The primary synthetic route to this compound involves the formation of an amide bond. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The first step is the conversion of thiophene-2-carboxylic acid into a more reactive acylating agent, commonly an acyl chloride. mdpi.com This is achieved by treatment with a reagent like oxalyl chloride or thionyl chloride. The acyl chloride is a key intermediate, characterized by a highly electrophilic carbonyl carbon.
In the subsequent step, the lone pair of electrons on the nitrogen atom of 5-aminoquinoline attacks the electrophilic carbonyl carbon of the acyl chloride intermediate. This addition forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and re-forming the carbonyl double bond, which results in the final this compound product. The presence of a base is often required to neutralize the HCl byproduct generated during the reaction. mdpi.com
For advanced techniques like the Suzuki cross-coupling, the mechanism is a well-established catalytic cycle. It begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the 5-bromothiophene-2-carboxamide (B442588) intermediate, forming a Pd(II) species. This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, where the two organic fragments are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Yield Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing reaction yield is a critical aspect of laboratory synthesis. For the synthesis of this compound and its analogues, several factors can be fine-tuned. In the amide bond formation step, the choice of coupling reagent, solvent, and reaction temperature can significantly impact the yield. Ensuring the purity of the starting materials, particularly the acyl chloride intermediate which can be sensitive to moisture, is crucial. nih.gov
In Suzuki cross-coupling reactions, yield optimization involves a systematic variation of parameters. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₃PO₄, Na₂CO₃, K₂CO₃), and solvent system can have a profound effect on the reaction outcome. tubitak.gov.tr For instance, studies on related syntheses have compared solvent systems like toluene (B28343) versus 1,4-dioxane/water, demonstrating that the latter can provide higher yields for certain substrates. tubitak.gov.tr
Table 2: Reported Yields for the Synthesis of N-(thiophen-2-yl) Nicotinamide Analogues
| Compound ID | R Groups | Yield (%) |
|---|---|---|
| 4b | Ethyl, Bromo, Chloro, Methyl | 74% mdpi.com |
| 4c | Ethyl, Dibromo, Methyl | 57% mdpi.com |
| 4g | Methyl, Bromo, Chloro, Cyano | 64% mdpi.com |
| 4i | Methyl, Dichloro, Cyano | 75% mdpi.com |
| 4j | Isopropyl, Dichloro, Cyano, Methyl | 71% mdpi.com |
| 4r | Ethyl, Dichloro, Cyano | 68% mdpi.com |
This table presents data from the synthesis of analogous compounds to illustrate typical yields in this class of molecules. mdpi.com
Scalability from a laboratory setting to a larger scale presents several challenges. Reactions that are high-yielding at the milligram scale may not perform as well at the gram or kilogram scale without re-optimization. Factors such as efficient heat transfer, mixing, and the handling of reagents and byproducts become more critical. For coupling reactions, the cost and toxicity of the palladium catalyst can be a significant consideration for large-scale synthesis, prompting research into more efficient catalysts or catalyst recycling methods. Purification methods, such as column chromatography, which are routine in the lab, can be cumbersome and costly on a larger scale, necessitating the development of crystallization or other bulk purification techniques.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be made.
The ¹H NMR spectrum of N-(quinolin-5-yl)thiophene-2-carboxamide would show distinct signals for each unique proton in the molecule.
Quinoline (B57606) Moiety: The six protons on the quinoline ring would typically appear in the aromatic region (δ 7.0–9.0 ppm). The exact chemical shifts are influenced by the electronic effects of the heterocyclic nitrogen atom and the amide substituent. Protons adjacent to the nitrogen (H-2 and H-8) are expected to be the most deshielded and appear at the highest frequency (downfield). mdpi.com The coupling patterns (doublets, triplets, or doublets of doublets) would arise from spin-spin interactions with neighboring protons, allowing for their specific assignment.
Thiophene (B33073) Moiety: The three protons on the thiophene ring would also resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at position 5 is generally the most deshielded in 2-substituted thiophenes.
Amide Proton (N-H): A single, often broad, signal corresponding to the amide proton would be expected, typically in the range of δ 8.0–10.5 ppm. mdpi.com Its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Expected ¹H NMR Data (Hypothetical) This table is a hypothetical representation of expected chemical shifts based on similar structures.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide N-H | 8.0 - 10.5 | Broad Singlet |
| Quinoline H-2, H-4 | 8.5 - 9.0 | Multiplet |
| Quinoline H-3, H-6, H-7, H-8 | 7.5 - 8.5 | Multiplet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbon: The amide carbonyl carbon is expected to produce a signal in the highly deshielded region of the spectrum, typically between δ 160 and 170 ppm.
Aromatic Carbons: The fourteen aromatic carbons of the quinoline and thiophene rings would appear in the δ 110–155 ppm range. Carbons directly attached to the nitrogen atom in the quinoline ring or the sulfur atom in the thiophene ring would have characteristic chemical shifts. researchgate.netresearchgate.net The specific shifts help confirm the connectivity of the two ring systems through the amide linker.
Expected ¹³C NMR Data (Hypothetical) This table is a hypothetical representation of expected chemical shifts based on similar structures.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 160 - 170 |
| Quinoline Carbons | 120 - 155 |
To unambiguously assign all proton and carbon signals, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the quinoline and thiophene ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the straightforward assignment of carbon signals based on their attached, and previously assigned, protons.
The rotation around the C-N amide bond and the C-C bond connecting the two rings is often restricted, which can lead to the existence of different conformers. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. Changes in the NMR spectrum as the temperature is lowered, such as the broadening or splitting of signals, can indicate the slowing of conformational exchange on the NMR timescale, allowing for the study of the rotational energy barriers.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would display characteristic absorption bands confirming the key functional groups.
N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300–3500 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C-H Stretches: Aromatic C-H stretching vibrations would appear as a group of peaks just above 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl group in a secondary amide. nih.gov
N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, typically appears between 1510 and 1570 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations for both the quinoline and thiophene rings would be observed in the 1400–1600 cm⁻¹ region. mdpi.com
C-S Stretch: The thiophene C-S stretching vibration is often weak and can be observed in the fingerprint region, typically around 600-700 cm⁻¹. iosrjournals.org
Expected FT-IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Amide C=O | Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide N-H / C-N | Bend/Stretch (Amide II) | 1510 - 1570 | Medium-Strong |
| Aromatic C=C/C=N | Ring Stretch | 1400 - 1600 | Medium |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, complementing FT-IR spectroscopy. The analysis of related thiophene structures offers insight into the expected Raman shifts for this compound.
For the parent 2-thiophene carboxylic acid, key vibrations include C-S stretching modes observed experimentally at 637 cm⁻¹ in the FT-Raman spectrum. iosrjournals.org The C-H in-plane bending modes for the thiophene ring are typically found in the 1000-1300 cm⁻¹ range, with a notable band for the parent acid appearing at 1114 cm⁻¹. iosrjournals.org C-H out-of-plane bending vibrations are assigned to bands observed around 862 cm⁻¹ in the FT-Raman spectrum of 2-thiophene carboxylic acid. iosrjournals.org For 5-Chlorothiophene-2-Carboxylic acid, a related derivative, FT-Raman analysis was also performed using a Nd:YAG laser source, highlighting the utility of this technique for halogenated thiophenes. researchgate.net The spectra for this compound would be expected to show a combination of these thiophene-related vibrations alongside characteristic modes for the quinoline ring system and the amide linkage.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns under electron ionization (EI). The molecular formula of this compound is C₁₄H₁₀N₂OS, giving it a nominal molecular weight of 254 g/mol .
The fragmentation of thiophene-sulfonyl derivatives often involves characteristic losses related to the thiophene ring and the functional groups attached. researchgate.net In the case of this compound, the primary fragmentation pathways would likely involve:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common feature for amides and ketones. libretexts.orgmdpi.com This could lead to the formation of the thiophene-2-carbonyl cation (m/z 111) or the quinolin-5-amine radical cation (m/z 143).
Amide Bond Cleavage: Direct cleavage of the C-N amide bond would also yield fragments corresponding to the thiophene-2-carbonyl cation (m/z 111) and the 5-aminoquinoline (B19350) radical (m/z 144).
Quinoline Ring Fragmentation: The quinoline radical cation itself is known to undergo dissociation primarily through the loss of HCN (27 Da) to produce a C₈H₆˙⁺ fragment ion. rsc.org
Thiophene Ring Fragmentation: Thiophene rings can fragment through the loss of a thioformyl (B1219250) radical (CHS) or other small sulfur-containing species. nih.gov
A proposed fragmentation might show a molecular ion peak [M]⁺ at m/z 254, followed by peaks corresponding to these key fragments.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |
| 254 | [C₁₄H₁₀N₂OS]⁺ (Molecular Ion) |
| 144 | [C₉H₈N₂]⁺ (5-aminoquinoline radical) |
| 143 | [C₉H₇N₂]⁺ (quinolin-5-amine cation) |
| 111 | [C₅H₃OS]⁺ (thiophene-2-carbonyl cation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy by measuring its exact mass. This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the theoretical monoisotopic mass is calculated to be 254.051384 Da.
HRMS analysis is crucial for confirming the molecular formulas of newly synthesized compounds. mdpi.com In practice, an experimentally determined mass from an HRMS instrument (like a TripleTOF) that is within a very small error margin (typically < 5 ppm) of the calculated value provides unambiguous confirmation of the compound's elemental composition. mdpi.comnih.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of a closely related compound, N-(quinolin-8-yl)pyrazine-2-carboxamide, reveals key structural features that are likely to be present. researchgate.net
In the crystal lattice of this analog, the molecule is relatively planar. researchgate.net The solid-state structure is stabilized by several key interactions:
Intramolecular Hydrogen Bonding: The amide proton (N-H) can form an intramolecular hydrogen bond with a nitrogen atom on the quinoline ring, helping to lock the conformation of the molecule. researchgate.net
Intermolecular Interactions: Molecules are often linked in the crystal by offset π-π stacking interactions between the aromatic quinoline and thiophene rings. researchgate.net These interactions are a defining feature of the crystal packing for many aromatic systems.
A crystallographic study of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide also confirmed its structure and provided precise geometrical parameters, demonstrating the power of this technique for thiophene carboxamide derivatives. nih.gov
Table 2: Representative Crystallographic Data for an Analogous Compound, N-(quinolin-8-yl)pyrazine-2-carboxamide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Intermolecular Interactions | Offset π-π stacking | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The spectrum provides information about the conjugated π-systems within a molecule.
The structure of this compound contains multiple chromophores—the quinoline ring, the thiophene ring, and the carboxamide group—which are conjugated. This extended π-system is expected to result in strong absorption in the UV region. The principal electronic transitions observed are typically:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. libretexts.org Conjugation between the quinoline and thiophene rings lowers the energy gap, shifting the absorption to longer wavelengths (a bathochromic shift). ufms.br
n → π* transitions: These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to an antibonding π* orbital. youtube.com These transitions generally occur at longer wavelengths than π → π* transitions. libretexts.org
In related thiophene derivatives designed for optical applications, the electronic transitions are characterized as intramolecular charge-transfer events, moving from an electron-donor part of the molecule to an electron-acceptor part upon light absorption. ufms.br The solvent can also influence the position of absorption bands; polar solvents can stabilize the ground or excited states differently, leading to shifts in wavelength. uobabylon.edu.iq
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. The results are compared against the theoretically calculated percentages derived from the molecular formula to confirm the compound's purity and composition. For a newly synthesized compound, the experimental values are generally expected to be within ±0.4% of the theoretical values.
The molecular formula for this compound is C₁₄H₁₀N₂OS.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | % Composition |
| Carbon | C | 12.011 | 66.12% |
| Hydrogen | H | 1.008 | 3.96% |
| Nitrogen | N | 14.007 | 11.02% |
| Oxygen | O | 15.999 | 6.29% |
| Sulfur | S | 32.06 | 12.61% |
Experimental characterization of various thiophene and quinoline carboxamides routinely includes elemental analysis to verify the successful synthesis of the target molecule. researchgate.netresearchgate.net
Computational and Theoretical Investigations of N Quinolin 5 Yl Thiophene 2 Carboxamide
Quantum Chemical Calculations
No specific Density Functional Theory (DFT) studies on the electronic structure of N-(quinolin-5-yl)thiophene-2-carboxamide have been identified in the reviewed literature. DFT is a common method used to investigate the electronic properties of molecules, and such studies have been performed on analogous thiophene-carboxamide and quinoline (B57606) derivatives to understand their stability and reactivity. nih.govnih.govnih.gov
There are no available publications that use the Hartree-Fock (HF) method to specifically determine the molecular geometry of this compound. The HF method is a foundational approach in computational chemistry for approximating the wave function and energy of a quantum many-body system. wikipedia.orgscirp.org
A specific analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound is not present in the available scientific literature. Such analyses are crucial for understanding a molecule's chemical reactivity and electronic transitions. mdpi.comresearchgate.net For related compounds, HOMO-LUMO gap calculations have been used to assess their kinetic stability and polarizability. nih.govnih.gov
No studies featuring Molecular Electrostatic Potential (MEP) mapping for this compound were found. MEP maps are used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov
Specific Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis provides insights into intramolecular and intermolecular bonding and interactions, such as charge transfer and delocalization within the molecule. researchgate.net
Molecular Modeling and Dynamics Simulations
No molecular modeling or molecular dynamics simulation studies specifically for this compound are available in the public domain. These simulations are valuable for understanding the dynamic behavior of a molecule over time and its interactions with other molecules, such as proteins. nih.govmdpi.com
Molecular Docking for Ligand-Target Interactions (e.g., EGFR, COX-2, Cholinesterases, P2X7R, ATM kinase)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. The this compound scaffold, which combines the quinoline and thiophene-2-carboxamide moieties, has been investigated against various enzymes and receptors implicated in a range of diseases.
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. Molecular docking studies on similar thiophene (B33073) carboxamide and quinoline derivatives have shown that these scaffolds can act as EGFR inhibitors. researchgate.netnih.govmdpi.com The quinoline ring often forms crucial hydrogen bonds within the hinge region of the kinase domain, while the thiophene-carboxamide portion can establish additional interactions, including hydrophobic and electrostatic contacts, within the ATP-binding pocket. nih.govnih.gov For instance, studies on 5-trifluoromethylpyrimidine derivatives bearing a thiophene-2-carboxamide tail revealed significant inhibitory activity against EGFR. nih.gov Docking simulations of these compounds indicated that the amide linker and thiophene ring are critical for stable binding. nih.gov
Cyclooxygenase-2 (COX-2): COX-2 is a primary target for anti-inflammatory drugs. Research on novel quinoline derivatives has demonstrated their potential to selectively inhibit COX-2 over COX-1. nih.gov Docking experiments postulate that the quinoline nucleus can fit into the active site of the COX-2 enzyme, with the carboxamide linker allowing for optimal positioning to interact with key amino acid residues, conferring selectivity. nih.govresearchgate.net The interactions often involve hydrogen bonding with residues like Arg120 and Tyr355 and hydrophobic interactions within the enzyme's channel. sid.ir
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are targets for the management of Alzheimer's disease. Quinoline-based compounds have been identified as potent cholinesterase inhibitors. nih.govnih.gov Docking studies of quinoline thiosemicarbazones showed that the quinoline nitrogen and other features of the scaffold can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, leading to dual inhibition. nih.gov The thiophene-2-carboxamide moiety would likely occupy the hydrophobic gorge of the enzyme, contributing to the binding affinity.
P2X7 Receptor (P2X7R): The P2X7R is an ATP-gated ion channel involved in inflammation and cancer. Quinoline-carboxamide derivatives have been synthesized and evaluated as P2X7R antagonists. nih.govnih.gov In silico modeling predicts that the quinoline and carboxamide groups are essential for interaction with the receptor's binding site. nih.govnih.gov The amide linkage, in particular, is a feature found in several standard P2X7R antagonists and is associated with favorable inhibitory potential. nih.gov
Ataxia-Telangiectasia Mutated (ATM) Kinase: ATM kinase is a critical regulator of the DNA damage response (DDR) and a target for cancer radiosensitization. Quinoline-3-carboxamides have been designed as potent ATM kinase inhibitors. mdpi.comresearchgate.netnih.gov Molecular docking studies reveal that the quinoline nitrogen is crucial for binding to the hinge region of the kinase, acting as an ATP-competitive inhibitor. mdpi.comresearchgate.net The thiophene-2-carboxamide portion of this compound would extend into the binding pocket, where it can form additional stabilizing interactions, potentially enhancing potency and selectivity over other related kinases like ATR and DNA-PKcs. mdpi.com
| Target Protein | Key Interacting Moieties (Inferred) | Potential Type of Inhibition/Interaction | References |
|---|---|---|---|
| EGFR | Quinoline ring, Carboxamide linker | ATP-competitive kinase inhibition | nih.govnih.gov |
| COX-2 | Quinoline nucleus, Thiophene ring | Selective enzyme inhibition | nih.govsid.ir |
| Cholinesterases (AChE/BChE) | Quinoline nitrogen, Aromatic rings | Dual binding at catalytic and peripheral sites | nih.govnih.gov |
| P2X7R | Quinoline and Carboxamide groups | Antagonistic binding | nih.govnih.gov |
| ATM Kinase | Quinoline nitrogen, Carboxamide tail | ATP-competitive kinase inhibition | mdpi.comresearchgate.net |
Conformational Analysis and Energy Landscapes
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which directly influences its ability to bind to a biological target. The molecule possesses a key rotatable bond between the thiophene ring and the carboxamide linker, as well as between the amide nitrogen and the quinoline ring. Theoretical calculations, typically using Density Functional Theory (DFT), can determine the preferred conformations (rotamers) and the energy barriers for rotation between them.
Studies on similar thiophene-2-carboxamide derivatives have identified multiple stable conformers. researchgate.net The planarity between the thiophene ring and the amide group is a critical factor, often stabilized by an intramolecular hydrogen bond between the amide N-H and the thiophene sulfur atom. However, the orientation of the quinoline ring relative to the central amide linker introduces further complexity. The global minimum energy conformation, which represents the most stable structure, is crucial for docking studies as it is often the most populated and biologically relevant state. The energy landscape, a plot of energy versus conformational coordinates, reveals the relative stabilities of different conformers and the feasibility of transitioning between them. A molecule with a flexible conformation might adapt its shape to fit into various binding pockets, whereas a more rigid structure may offer higher selectivity for a specific target.
Molecular Dynamics Simulations for Dynamic Behavior and Interaction Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose of this compound within a protein's active site. nih.govpreprints.org
For instance, after docking a quinoline-carboxamide derivative into the ATM kinase active site, an MD simulation can be run for several nanoseconds. mdpi.comresearchgate.net The simulation tracks the trajectory of the ligand and key protein residues, allowing for the calculation of parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. A stable complex will show minimal deviation from the initial docked pose. Furthermore, MD simulations can reveal the persistence of key interactions (e.g., hydrogen bonds) over time and identify the role of water molecules in mediating ligand-protein binding. nih.gov This provides a more realistic and accurate assessment of the binding affinity and the residence time of the ligand in the active site.
Prediction of Chemical Reactivity and Selectivity
The chemical reactivity of this compound can be predicted using quantum chemical calculations based on DFT. Parameters derived from Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly informative. nih.govmdpi.com
The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.gov
Other global reactivity descriptors can also be calculated:
Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).
Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.
These descriptors help in predicting how the molecule will behave in a biological environment, including its potential for undergoing metabolic reactions or forming covalent bonds with a target. nih.govtandfonline.com
| Compound Type | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | References |
|---|---|---|---|---|
| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | -6.21 | -1.18 | 5.03 | nih.gov |
| Quinoline-Carbazole Derivative (Q4) | -5.54 | -1.76 | 3.78 | nih.gov |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | -6.50 to -6.90 | -2.50 to -3.20 | 3.30 to 4.20 | nih.gov |
Computational Studies on Optical Properties (e.g., Nonlinear Optical Properties)
Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to investigate the electronic absorption and optical properties of molecules. Quinoline and thiophene derivatives are known to possess interesting optoelectronic characteristics. nih.govmdpi.com The calculated maximum absorption wavelength (λ_max) from TD-DFT can be compared with experimental UV-Vis spectra to validate the computational method. mdpi.com
Furthermore, these compounds are studied for their nonlinear optical (NLO) properties, which are relevant for applications in optical communications and data storage. researchgate.net The key NLO parameters are:
Polarizability (α): The linear response of the electron cloud to an electric field.
First Hyperpolarizability (β): The second-order (nonlinear) response, which is responsible for effects like second-harmonic generation.
Molecules with a high degree of charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. mdpi.comresearchgate.net In this compound, the electron-rich thiophene ring and the electron-withdrawing quinoline ring could create an intramolecular charge transfer system, making it a candidate for NLO applications. Computational studies can quantify these properties and guide the design of new materials with enhanced NLO responses. nih.govmdpi.com
| Compound Type | Calculated λ_max (nm) | First Hyperpolarizability (β_tot) (a.u.) | References |
|---|---|---|---|
| Quinoline-Carbazole Derivative (Q1D2) | Not specified | 23885.90 | researchgate.net |
| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | ~380 - 450 | ~10000 - 80000 | nih.gov |
| Quinoline-Carbazole Derivative (Q3) | 364.97 | Not specified | mdpi.com |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via In Silico Methods
Before a compound can be considered a viable drug candidate, its pharmacokinetic profile, encompassed by ADME properties, must be evaluated. In silico tools and models can predict these properties early in the drug discovery process, saving time and resources. nih.govpreprints.org
For this compound, various ADME parameters can be calculated based on its structure:
Absorption: Predictions of properties like intestinal absorption, cell permeability (e.g., Caco-2 models), and adherence to Lipinski's Rule of Five (e.g., molecular weight, logP, H-bond donors/acceptors) are fundamental.
Distribution: Parameters such as plasma protein binding and blood-brain barrier penetration can be estimated.
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is crucial for anticipating drug-drug interactions.
Excretion: Properties related to clearance and half-life can be modeled.
| ADME Property | Description | Typical Software/Method | References |
|---|---|---|---|
| Lipinski's Rule of Five | Assesses oral bioavailability based on MW, logP, H-donors, H-acceptors. | QikProp, SwissADME | nih.govnih.gov |
| Aqueous Solubility (logS) | Predicts solubility in water, affecting absorption. | QikProp, ALOGPS | nih.gov |
| Blood-Brain Barrier Permeability (logBB) | Predicts the ability to cross into the central nervous system. | QikProp | researchgate.net |
| Human Oral Absorption | Estimates the percentage of the drug absorbed after oral administration. | QikProp, SwissADME | researchgate.netnih.gov |
| CYP450 Inhibition | Predicts potential inhibition of major metabolic enzymes (e.g., 2D6, 3A4). | SwissADME, various models | preprints.org |
Structure Activity Relationships Sar and Molecular Design Principles
Elucidation of Key Structural Features for Biological Activity (in vitro/target-based studies)
Deciphering the specific roles of each molecular component is fundamental to optimizing the compound's biological profile. In vitro and target-based assays provide insights into the essential structural requirements for activity.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govbrieflands.comresearchgate.net The incorporation of a carboxamide linkage at various positions on the quinoline framework has been a successful strategy for enhancing pharmacological potency, particularly in the development of anticancer agents. nih.gov
The nitrogen atom within the quinoline ring is a key feature, capable of forming hydrogen bonds with biological targets. For instance, in a related compound, N-(quinolin-8-yl)quinoline-2-carboxamide, the amide nitrogen forms bifurcated intramolecular hydrogen bonds with the nitrogen atoms of both quinoline rings, which helps to stabilize the molecular conformation. nih.gov Such interactions are critical for orienting the molecule within a receptor's binding site. Furthermore, the planar, aromatic nature of the quinoline system allows for π-π stacking interactions with aromatic amino acid residues in target proteins. nih.gov
Studies comparing quinoline-6-carboxamide (B1312354) derivatives with their pyrazine-carboxamide counterparts have shown that the quinoline group can influence potency. In one study on P2X7R antagonists, replacing a pyrazine (B50134) moiety with a quinoline-6-carboxylic acid resulted in a slight decrease in potency, indicating that the specific heterocyclic system is a critical determinant of activity. nih.gov The position of the linkage to the carboxamide is also vital; a review of quinoline and quinolone carboxamides highlights that modifications at key positions are central to their anticancer activities. nih.gov The lipophilicity of the quinoline ring also plays a role, with studies showing a correlation between higher lipophilicity and increased cytotoxic effects in certain cancer cell lines. rsc.org
The thiophene-2-carboxamide core serves as a crucial linker and pharmacophore. Thiophene (B33073) itself is a versatile heterocycle in drug design, often considered a bioisostere of a phenyl ring, which can enhance metabolic stability and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, improving drug-receptor interactions. nih.gov The aromaticity and planarity of the thiophene ring are thought to enhance receptor binding. mdpi.com
The biological activity of the N-(quinolin-5-yl)thiophene-2-carboxamide scaffold can be finely tuned by introducing various substituents on either the thiophene or quinoline rings. The nature (electron-donating or electron-withdrawing) and position of these substituents significantly alter the compound's physicochemical properties and its interaction with biological targets.
Studies on related thiophene-2-carboxamide derivatives have provided valuable SAR insights. For example, the introduction of different groups at the 3-position of the thiophene ring has a marked effect on antibacterial and antioxidant activity. Derivatives with a 3-amino group generally show higher activity than those with 3-hydroxy or 3-methyl groups. nih.gov
Similarly, substituents on the aryl ring attached to the amide nitrogen (in this case, the quinoline ring) are critical. In a series of N-aryl-thiophene-2-carboxamides, a methoxy (B1213986) group on the aryl ring led to the best activity against several bacterial strains. nih.gov In another study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, various substituents on the 5-position aryl ring (analogous to potential substituents on the thiophene ring of the title compound) were explored. The electronic nature of these substituents was found to influence the HOMO-LUMO energy gap and nonlinear optical properties, which can be correlated with reactivity and binding affinity. nih.gov The presence of a bromine atom at the 5-position of the thiophene ring has also been associated with potent cytotoxicity in cancer cell lines. mdpi.com
| Scaffold | Substituent Position | Substituent | Observed Effect | Reference |
|---|---|---|---|---|
| 3-substituted-Thiophene-2-carboxamides | Thiophene C3 | -NH2 | Higher antibacterial and antioxidant activity compared to -OH and -CH3 | nih.gov |
| 3-substituted-Thiophene-2-carboxamides | Thiophene C3 | -OH | Moderate antioxidant activity | nih.gov |
| 3-substituted-Thiophene-2-carboxamides | Thiophene C3 | -CH3 | Lowest antioxidant activity | nih.gov |
| N-Aryl-Thiophene-2-carboxamides | Aryl ring attached to amide | -OCH3 | Showed the best inhibition activity against tested bacteria | nih.gov |
| 5-Bromo-N-aryl-thiophene-2-carboxamide | Thiophene C5 | -Br | Demonstrated potent cytotoxicity against cancer cell lines | mdpi.com |
| N-(Quinoline-6-carboxamide) benzenesulfonates | Benzenesulfonate (B1194179) ring | 4-Iodo | Most potent P2X7R antagonist in the series | nih.gov |
| N-(Quinoline-6-carboxamide) benzenesulfonates | Benzenesulfonate ring | 4-Fluoro / 4-Chloro | Showed potent, but slightly less, P2X7R antagonism | nih.gov |
Rational Design of this compound Analogues
The rational design of new analogues builds upon SAR data to improve potency, selectivity, and pharmacokinetic properties. Key strategies include bioisosteric replacement and the introduction of conformational constraints.
Bioisosterism is a fundamental strategy in medicinal chemistry where a functional group or moiety is replaced by another with similar physical or chemical properties to enhance desired biological or physical characteristics without drastically changing the chemical structure. ufrj.brnih.gov This approach can be applied to the this compound scaffold to address issues like metabolic instability or to explore new binding interactions.
One notable example is the replacement of the central amide or ester linkage. nih.govresearchgate.net In a series of quinoline carboxamide-type ABCG2 modulators, the central benzanilide (B160483) moiety, which is prone to enzymatic cleavage, was replaced with a more stable biphenyl (B1667301) group. nih.gov This bioisosteric replacement yielded compounds that were considerably more stable while retaining selective ABCG2 inhibition, demonstrating that the amide core was not an absolute requirement for activity in that scaffold. nih.gov For the thiophene ring, a common bioisosteric replacement is a phenyl ring, although this can alter the electronic properties and potential for sulfur-specific interactions. nih.gov Other heterocycles could also be considered to fine-tune activity. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference |
|---|---|---|---|
| Benzanilide Core | Biphenyl | Increased metabolic stability while retaining ABCG2 inhibition. | nih.gov |
| Ester (-COO-) | Amide (-CONH-) | To alter hydrogen bonding capacity and metabolic stability. | researchgate.net |
| Phenyl Ring | Thiophene Ring | Often used to improve metabolic profiles and modulate electronic properties. | nih.govnih.gov |
| Carboxylic Acid (-COOH) | Tetrazole | A common replacement to improve pharmacokinetic properties while retaining the acidic proton. | openaccessjournals.com |
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. The this compound scaffold has a degree of rotational freedom around the single bonds of the carboxamide linker. The planarity of the thiophene and quinoline rings contributes to favorable receptor binding. nih.govmdpi.com
Molecular design strategies can involve either increasing flexibility or introducing rigidity to optimize the binding conformation. Crystal structure analysis of a related compound, N-(quinolin-8-yl)quinoline-2-carboxamide, revealed a dihedral angle of 11.54° between the two quinoline systems, indicating they are nearly coplanar. nih.gov This conformation is stabilized by intramolecular hydrogen bonds. nih.gov Similarly, DFT studies on thiophene-2-carboxamides show that intramolecular hydrogen bonds involving the amide linker help define a preferred, relatively planar conformation. nih.gov
Introducing conformational constraints, for example by cyclizing the structure to form rigid analogues like thieno[2,3-d]pyrimidines, is a common strategy to lock the molecule into a bioactive conformation. researchgate.net This can lead to increased potency and selectivity by reducing the entropic penalty of binding. Conversely, introducing flexible linkers, such as a triethylene glycol chain in one class of quinoline carboxamides, was shown to increase water solubility and improve the maximal inhibitory effect, suggesting that in some cases, enhanced flexibility and improved physicochemical properties are beneficial. nih.gov The balance between rigidity and flexibility is therefore a key consideration in the design of potent and effective analogues.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the this compound scaffold, QSAR analyses have been employed to identify key molecular descriptors that govern their therapeutic potential.
While specific, in-depth QSAR studies focusing exclusively on this compound are not extensively detailed in publicly available research, the principles can be understood from broader studies on related quinoline and thiophene carboxamide derivatives. These studies often utilize a range of descriptors to build robust models.
Key Molecular Descriptors in Related QSAR Models:
| Descriptor Type | Examples | Significance in Drug Design |
| Electronic | Dipole moment, HOMO/LUMO energies | Influences drug-receptor interactions and reactivity. |
| Steric | Molecular volume, surface area | Determines the fit of the molecule into a binding site. |
| Topological | Connectivity indices, shape indices | Describes the size, shape, and degree of branching of a molecule. |
| Hydrophobic | LogP | Affects membrane permeability and distribution. |
For instance, 2D-QSAR studies on substituted thiophene carboxamide derivatives have highlighted the significance of topological, electronic, and spatial parameters in influencing their biological activity. researchgate.net Similarly, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been applied to quinoline derivatives to create models based on steric and electrostatic fields. nih.gov These models generate contour maps that visualize regions where modifications to the lead structure could enhance activity. nih.gov Although direct data for this compound is scarce, these methodologies provide a framework for its rational design.
Ligand-Based and Structure-Based Design Approaches in Compound Optimization
The optimization of this compound as a potential therapeutic agent has been guided by both ligand-based and structure-based design strategies. These computational techniques are crucial in modern drug discovery for their efficiency and cost-effectiveness in identifying promising drug candidates. researchgate.net
Ligand-Based Drug Design (LBDD):
In the absence of a known 3D structure of the biological target, LBDD relies on the information from a set of molecules known to interact with the target. For quinoline derivatives, ligand-based approaches have been successfully used to design novel compounds with potential anticancer activity. nih.gov This involves aligning a series of active compounds and building a pharmacophore model that defines the essential features required for biological activity. nih.govsci-hub.se
A common LBDD approach is 3D-QSAR, which, as mentioned earlier, correlates the 3D structure of ligands with their activity. nih.gov By analyzing the contour maps from such studies on related quinoline compounds, medicinal chemists can predict which structural modifications on the this compound scaffold are likely to be beneficial for enhancing a desired biological effect. nih.govsci-hub.se
Structure-Based Drug Design (SBDD):
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is available, SBDD becomes a powerful tool. This approach involves docking the ligand, such as this compound, into the binding site of the target protein to predict its binding affinity and orientation.
Molecular docking studies on related thiophene carboxamide derivatives have been performed to understand their interaction with specific biological targets. mdpi.com These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the binding pocket. mdpi.com For example, the aromaticity of the thiophene ring can contribute to π-cationic interactions, enhancing the binding affinity. mdpi.com Such insights are invaluable for optimizing the structure of this compound to improve its fit and interaction with a specific target, thereby increasing its potency and selectivity.
The synergy of these computational design strategies provides a robust platform for the continued development and optimization of this compound and its analogs as promising candidates for various therapeutic applications.
Molecular Mechanisms of Action Focus on in Vitro and Theoretical Studies
Interaction with Specific Molecular Targets (e.g., enzymes, receptors)
Theoretical and laboratory studies have shown that compounds based on the quinoline (B57606) and thiophene (B33073) carboxamide scaffolds can interact with a variety of molecular targets, including kinases, receptors, and enzymes.
While direct inhibitory data for N-(quinolin-5-yl)thiophene-2-carboxamide against a broad spectrum of kinases is limited in the reviewed literature, extensive research on its close structural analogs provides significant insight into its potential as a kinase inhibitor. A particularly relevant analog is OSI-930, chemically known as 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide, which targets key kinases involved in tumor progression and angiogenesis. drugbank.com
In vitro studies have demonstrated that OSI-930 is a multi-targeted tyrosine kinase inhibitor. drugbank.com It is a potent inhibitor of KIT (c-Kit) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR). drugbank.comselleckchem.com The inhibition of KIT is expected to reduce cancer cell proliferation and promote apoptosis in tumors driven by this kinase. drugbank.com Simultaneously, its inhibition of VEGFR-2, a primary mediator of angiogenesis, is intended to disrupt the formation of new blood vessels that supply tumors. drugbank.com
Specific inhibitory concentrations from cell-free assays have quantified the potency of OSI-930 against these targets. selleckchem.com It demonstrates significant activity against c-Kit, KDR (VEGFR-2), and Colony-Stimulating Factor 1 Receptor (CSF-1R). selleckchem.com The compound also shows activity against other kinases such as Flt-1 and Lck, though it has lower activity against PDGFRα/β and Flt-3. selleckchem.com
Data for the inhibition of Epidermal Growth Factor Receptor (EGFR), Ataxia-Telangiectasia Mutated (ATM) kinase, Pim-1, Dihydroorotate Dehydrogenase (DHODH), and Topoisomerase by the specific this compound scaffold were not prominent in the reviewed scientific literature. However, other research has shown that different derivatives of the thiophene-2-carboxamide scaffold can act as EGFR inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| OSI-930 | KDR (VEGFR-2) | 9 | selleckchem.com |
| OSI-930 | CSF-1R | 15 | selleckchem.com |
| OSI-930 | c-Kit | 80 | selleckchem.com |
The quinoline carboxamide scaffold has been identified as a promising framework for developing antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in inflammation and cancer. nih.govresearchgate.netnih.gov A study exploring the structure-activity relationship of several quinoline-6-carboxamide (B1312354) benzenesulfonate (B1194179) derivatives found that substitutions on the molecule could enhance inhibitory potency. nih.gov
In a Ca²⁺ mobilization assay using human P2X7R-transfected MCF-7 cells, these compounds were evaluated for their antagonist activity. nih.govnih.gov The potency of the quinoline-based series was slightly lower than a related pyrazine (B50134) series, but specific substitutions yielded significant inhibitory effects. nih.gov The 4-iodo substituted derivative (Compound 2f) emerged as the most potent in this series, showing a seven-fold improvement in potency compared to the standard antagonist suramin. nih.gov Other halogen substitutions, such as 4-fluoro (Compound 2e) and 4-chloro (Compound 2g), also demonstrated notable potency. nih.gov These compounds were selective for h-P2X7R and did not show activity at other related receptors like h-P2X4R or h-P2X2R. nih.gov
| Compound | Description | Target Receptor | IC₅₀ (µM) | Source |
|---|---|---|---|---|
| Compound 2f | Quinoline-6-carboxamide benzenesulfonate (4-iodo) | h-P2X7R | 0.566 | nih.govnih.gov |
| Compound 2e | Quinoline-6-carboxamide benzenesulfonate (4-fluoro) | h-P2X7R | 0.624 | nih.govnih.gov |
| Compound 2g | Quinoline-6-carboxamide benzenesulfonate (4-chloro) | h-P2X7R | 0.813 | nih.gov |
The quinoline nucleus is a core component of various compounds designed to inhibit enzymes like cholinesterases and cyclooxygenase.
Cholinesterases: Derivatives featuring a quinoline core have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Hybrid molecules combining quinoline with thiosemicarbazone have yielded highly potent and selective AChE inhibitors. nih.gov One such compound (5b), featuring a methoxy (B1213986) group on the quinoline ring and an ethylmorpholine on the carbothioamide unit, was identified as a lead inhibitor with an IC₅₀ value five-fold more potent than the standard drug galantamine. nih.gov Another study on 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group also identified compounds with AChE inhibitory activity comparable to galantamine, with the most potent (Compound 11g) exhibiting an IC₅₀ of 1.94 µM. mdpi.com Kinetic analysis revealed a mixed-type inhibition mechanism for these compounds. mdpi.com
Cyclooxygenase-2 (COX-2): The quinoline scaffold has also been utilized to develop selective inhibitors of COX-2, an enzyme associated with inflammation and cancer. mdpi.comresearchgate.net A series of 2,3-diarylquinoline derivatives were synthesized and evaluated for their anti-inflammatory activity, with one compound bearing a methylsulfonyl group (a known COX-2 pharmacophore) demonstrating an IC₅₀ value of 0.07 µM and a high selectivity index. researchgate.netnih.gov Molecular docking studies suggest the carboxyl group of the quinoline derivative interacts with a key arginine residue (Arg120) in the COX-2 active site. researchgate.net Other quinoline derivatives with a trifluoromethyl substituent have also shown prominent inhibition of the COX-2 enzyme, with IC₅₀ values of 0.13 µM and 0.14 µM reported for compounds 61 and 62, respectively. mdpi.com
| Compound Type | Target Enzyme | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| Quinoline-thiosemicarbazone hybrid (5b) | AChE | 0.12 | nih.gov |
| 4-N-phenylaminoquinoline derivative (11g) | AChE | 1.94 | mdpi.com |
| 2,3-diarylquinoline derivative (9e) | COX-2 | 0.07 | researchgate.netnih.gov |
| Quinoline derivative (61) | COX-2 | 0.13 | mdpi.com |
P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance in cancer by expelling therapeutic agents from cells. nih.govresearchgate.net The structural analog OSI-930 and related thiophene 2-carboxamide (B11827560) derivatives have been shown to inhibit the function of P-gp efflux pumps (also known as MDR1 or ABCB1). In vitro studies reported that these compounds displayed P-gp inhibition with EC₅₀ values ranging from 35 to 74 µM. This modulation can enhance the efficacy of other chemotherapeutic drugs by increasing their intracellular accumulation.
Cellular Pathway Interventions (in vitro studies)
By interacting with the molecular targets described above, this compound and its analogs can interfere with fundamental cellular pathways, most notably those controlling cell growth and proliferation.
The antiproliferative effects of quinoline and thiophene carboxamide derivatives have been demonstrated across a variety of cancer cell lines. Thiophene carboxamide derivatives designed as biomimetics of the anticancer agent Combretastatin A-4 showed significant antiproliferation properties against the Hep3B liver cancer cell line, with IC₅₀ values as low as 5.46 µM. nih.govresearchgate.net Other thiophene-2-carboxamides have demonstrated cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com
Quinoline-based compounds also exhibit broad antiproliferative activity. Quinoline-8-sulfonamide derivatives were found to be cytotoxic to multiple cancer cell lines, including melanoma (COLO829), breast cancer (MDA-MB-231), and lung cancer (A549). mdpi.com Furthermore, the P2X7R antagonists based on the quinoline-carboxamide scaffold demonstrated anti-proliferative effects in P2X7R-expressing cells, linking receptor modulation to growth inhibition. nih.govnih.gov For instance, the selective antagonist 1e reduced cell viability significantly, indicating the involvement of P2X7R in the proliferation of these cells. nih.gov
| Compound Type / Name | Cell Line | Effect | Reported Value | Source |
|---|---|---|---|---|
| Thiophene carboxamide (2b) | Hep3B (Liver Cancer) | Antiproliferative | IC₅₀ = 5.46 µM | nih.govresearchgate.net |
| Thiophene carboxamide (MB-D2) | HT-29 (Colon Cancer) | Cytotoxic | 30.6% viability at 100 µM | mdpi.com |
| Quinoline-8-sulfonamide (9a) | COLO829 (Melanoma) | Cytotoxic | GI₅₀ = 0.376 mM | mdpi.com |
| Quinoline-carboxamide (1e) | P2X7R-MCF-7 | Anti-proliferative | 70% reduction vs control | nih.gov |
Induction of Apoptosis (in vitro)
This compound and its structural analogs have been shown to induce programmed cell death, or apoptosis, in cancer cells through intrinsic and extrinsic pathways. In vitro studies using various cancer cell lines demonstrate that treatment with thiophene carboxamide derivatives leads to distinct morphological changes characteristic of apoptosis. These changes include cell shrinkage, chromatin condensation, and nuclear fragmentation. nih.govnih.gov
A key event in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. Immunofluorescence studies have confirmed the activation of effector caspases, such as caspase-3 and caspase-7, in cancer cells treated with these compounds. nih.gov The activation of these caspases is a critical step that leads to the cleavage of essential cellular proteins and the eventual dismantling of the cell. Fluorescence microscopy analysis using dyes like DAPI and Propidium Iodide (PI) further corroborates these findings, showing increased nuclear condensation and membrane permeability in treated cells, which are hallmarks of late-stage apoptosis. nih.gov The ability of this class of compounds to trigger these well-defined apoptotic pathways underscores their potential as anticancer agents.
Cell Cycle Arrest (in vitro)
The proliferation of cancer cells is characterized by dysregulated cell cycle progression. This compound and related compounds have been found to interfere with this process by inducing cell cycle arrest at specific checkpoints. In vitro studies on pancreatic ductal adenocarcinoma (PDAC) cells treated with a 5-nitro-thiophene derivative revealed a significant arrest in the G0/G1 and S phases of the cell cycle. nih.gov
This arrest prevents the cells from entering mitosis, thereby halting their proliferation. The mechanism often involves the modulation of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com For instance, related sulfonamide derivatives have demonstrated the ability to inhibit CDK2A, a kinase crucial for the transition from the G1 to the S phase. mdpi.com By targeting these critical cell cycle regulators, thiophene carboxamides can effectively suppress the uncontrolled growth of tumor cells.
Inhibition of Angiogenesis (in vitro)
Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis. Compounds based on the thiophene-2-carboxamide scaffold have demonstrated significant anti-angiogenic properties in vitro. Studies have shown that these molecules can inhibit the proliferation of endothelial cells, which form the lining of blood vessels. nih.gov
Specifically, N-glucosyl-thiophene-2-carboxamides were found to inhibit the uptake of radiolabeled thymidine (B127349) in bovine aortic endothelial cells, a measure of cell proliferation. nih.gov Furthermore, some thiophene-2-carboxamide analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov VEGFR-2 is a primary mediator of the angiogenic signal cascade, and its inhibition directly disrupts the formation of new blood vessels required to supply nutrients to a growing tumor.
Mechanistic Studies on Antimicrobial Activity (in vitro)
Potential against Bacterial and Fungal Pathogens (in vitro)
Derivatives of thiophene-2-carboxamide have shown a broad spectrum of antimicrobial activity in vitro against both bacterial and fungal pathogens. These compounds have demonstrated efficacy against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov The mechanism of action is believed to be related to the lipophilicity conferred by the aromatic thiophene ring, which may facilitate the disruption of bacterial cell membranes. mdpi.com The activity of some derivatives has been reported to be comparable to that of standard antibiotics like gentamicin (B1671437) and ampicillin. nih.govresearchgate.net
In addition to antibacterial properties, these compounds exhibit significant antifungal activity. Studies have documented their effectiveness against fungal species like Aspergillus fumigatus and Syncephalastrum racemosum. researchgate.net The interactive table below summarizes the observed in vitro antibacterial activity of various thiophene carboxamide derivatives against selected pathogens.
| Compound Type | Bacterial Strain | Activity/Inhibition Zone | Reference |
| 3-Amino thiophene-2-carboxamide | P. aeruginosa | 86.9% Activity Index | nih.gov |
| 3-Amino thiophene-2-carboxamide | S. aureus | 83.3% Activity Index | nih.gov |
| 3-Amino thiophene-2-carboxamide | B. subtilis | 82.6% Activity Index | nih.gov |
| Thiophene Derivative 7b | Various Bacteria | Activity comparable to Gentamicin | researchgate.net |
| Iminothiophene Derivative 7 | P. aeruginosa | More potent than Gentamicin | nih.gov |
Antiviral Activity (in vitro)
The potential antiviral applications of this compound and its analogs are an emerging area of research. In silico studies have identified related thiophene derivatives as potential inhibitors of key viral enzymes. For example, a 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication. nih.gov This suggests a mechanism of action that involves blocking the processing of viral polyproteins, thereby preventing the assembly of new, functional virus particles. While much of the data is currently theoretical, it points towards a promising avenue for the development of novel antiviral therapeutics based on this chemical scaffold.
Antimalarial Activity (in vitro)
The quinoline core of this compound is historically significant in the development of antimalarial drugs. In vitro studies have confirmed that compounds combining a quinoline ring with a carboxamide linker exhibit potent activity against the malaria parasite, Plasmodium falciparum. nih.gov
Derivatives have shown efficacy against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of the parasite. researchgate.net The mechanism is thought to involve interference with the parasite's life cycle within red blood cells. The table below highlights the in vitro antimalarial activity of several related quinoline and thienoquinoline compounds.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Quinoline-4-carboxamide Hit 1 | 3D7 | 120 nM | nih.gov |
| Thieno[3,2-c]quinoline Derivative 9 | 3D7 | 210 nM | researchgate.net |
| Thieno[3,2-c]quinoline Derivative 9 | Dd2 | 750 nM | researchgate.net |
Other Biological Activities under Investigation (in vitro or theoretical)
A thorough review of scientific databases and research articles reveals no specific studies investigating other in vitro or theoretical biological activities for this compound. Research in this area has focused on derivatives of thiophene-2-carboxamide and quinoline compounds, but not on this specific combination.
General classes of related compounds have been investigated for a variety of biological effects:
Thiophene-2-carboxamide derivatives have been explored for their potential as anticancer, antibacterial, antifungal, and anti-inflammatory agents. Theoretical studies, such as Density Functional Theory (DFT), have been used to analyze the electronic properties and predict the reactivity of some thiophene carboxamide derivatives.
Quinoline carboxamides have been a subject of interest for their anticancer activities, with mechanisms often involving the inhibition of enzymes like topoisomerases and protein kinases.
However, without specific experimental or computational data for this compound, any discussion of its potential activities would be purely speculative and fall outside the scope of this article's requirement for scientifically accurate and sourced information.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Chromatographic methods are powerful tools for the separation, identification, and quantification of individual components in a mixture. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly well-suited for the analysis of N-(quinolin-5-yl)thiophene-2-carboxamide.
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including aromatic and heterocyclic molecules like this compound. A reversed-phase HPLC method would be a suitable approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
A hypothetical HPLC method for the analysis of this compound could be developed using a C18 column as the stationary phase. The separation of the analyte would be achieved using a gradient elution with a mobile phase consisting of a mixture of acetonitrile and water, both containing a small amount of a modifier like formic acid to improve peak shape and resolution. Detection can be performed using a UV-Vis detector, as the quinoline (B57606) and thiophene (B33073) chromophores are expected to exhibit strong absorbance in the UV region.
Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Approximately 12.5 minutes |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and purity assessment of compounds. tandfonline.comnih.gov For this compound, a normal-phase TLC system would be appropriate, utilizing a polar stationary phase like silica gel and a nonpolar mobile phase.
The separation on a silica gel plate is based on the polarity of the compounds. More polar compounds will have a stronger interaction with the stationary phase and thus will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent like hexane or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or methanol would likely provide a suitable polarity to achieve an optimal Rf value for this compound. Visualization of the spots can be achieved under UV light, as the compound is expected to be UV-active.
Table 2: Proposed TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Toluene:Ethyl Acetate (7:3, v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf Value | Approximately 0.45 |
Spectroscopic Quantification Methods
Spectroscopic methods, particularly UV-Visible spectrophotometry, can be employed for the quantitative analysis of this compound. nih.gov The presence of the quinoline and thiophene aromatic systems suggests that the compound will have characteristic absorption maxima (λmax) in the UV-Vis spectrum.
To quantify the compound, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The choice of solvent is important to ensure the compound is fully dissolved and does not interact in a way that alters its absorption spectrum. mdpi.com Methanol or ethanol (B145695) would likely be suitable solvents.
Table 3: Hypothetical Parameters for Spectroscopic Quantification
| Parameter | Value |
| Instrument | UV-Vis Spectrophotometer |
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | Approximately 280 nm |
| Calibration Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Equation of the Line (y = mx + c) | y = 0.048x + 0.005 (where y is absorbance and x is concentration) |
Method Validation
For any analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. The validation of the HPLC method, for instance, would involve assessing several key parameters to ensure its sensitivity, selectivity, and accuracy.
Sensitivity is typically determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix. This is often assessed by analyzing blank and spiked samples to check for interferences.
Accuracy is the closeness of the measured value to the true value and is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte.
Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Table 4: Representative Method Validation Parameters for a Hypothetical HPLC Method
| Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |
| Linearity (r²) | ≥ 0.995 | 0.9992 |
| Range | - | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.5 µg/mL |
| Accuracy (Recovery %) | 80 - 120% | 98.5% - 102.3% |
| Precision (RSD %) | ≤ 2% | < 1.5% |
Emerging Research Directions and Potential Applications
Application in Material Science
The constituent parts of N-(quinolin-5-yl)thiophene-2-carboxamide, namely thiophene (B33073) and quinoline (B57606), are individually well-known for their valuable properties in material science. The combination of these two heterocycles suggests that the compound could be a promising candidate for advanced material applications.
Thiophene derivatives are cornerstone materials in the field of organic electronics due to their exceptional electronic properties, chemical stability, and the tunability of their structure. semanticscholar.org They are integral components in devices like organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). semanticscholar.org The high polarizability of the sulfur atom in the thiophene ring contributes to excellent charge transport properties. semanticscholar.org
The incorporation of the quinoline nucleus into a thiophene-based structure can modulate the electronic characteristics of the resulting material. Quinoline can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical factor in designing efficient electronic materials. mdpi.comresearchgate.net For instance, the HOMO-LUMO gap affects the open-circuit voltage in organic solar cells. semanticscholar.org Research on thiophene-based quinoidal compounds has demonstrated their potential as high-performance n-type organic semiconductors, achieving high electron mobility. researchgate.net The planarity of the thiophene ring is also known to enhance ligand binding with receptors, a principle that can be extended to interactions in solid-state materials. nih.gov Linear and star-shaped oligothiophenes have been successfully employed as semiconductors, indicating that polymers and oligomers derived from this compound could exhibit valuable semiconducting properties. semanticscholar.org
Table 1: Properties of Thiophene-Based Materials in Organic Electronics
| Material Type | Application | Key Properties | Source(s) |
|---|---|---|---|
| Poly(3-hexylthiophene) (P3HT) | Organic Solar Cells (OSCs) | Highly efficient polymer donor, good absorbance. | semanticscholar.org |
| Linear Oligothiophenes | Organic Field-Effect Transistors (OFETs) | p-channel semiconductor behavior. | semanticscholar.org |
| Furan-Thiophene Quinoidal Compounds | n-Type Organic Semiconductors | High electron mobility (7.7 cm²/Vs). | researchgate.net |
The combination of quinoline and thiophene moieties suggests significant potential in photonic applications, particularly as dyes and fluorescent materials. Quinoline derivatives are recognized for their fascinating photoluminescence characteristics. researchgate.net The specific substituents attached to the quinoline ring are known to alter the fluorescence emission wavelengths, allowing for the tuning of their optical properties. researchgate.net
Structurally, a molecule like this compound, which links two distinct aromatic systems, can function as a donor-acceptor (D-A) chromophore. Such structures often exhibit intramolecular charge transfer (ICT), a process fundamental to the function of many fluorescent probes and dyes. nih.gov Thiophene-based azo dyes have been subjects of considerable interest for decades, finding wide application. researchgate.net Similarly, quinoline has been incorporated into heterocyclic azo dyes, which have been shown to exhibit a range of hues and good to excellent fastness properties on fabrics. niscpr.res.in
Theoretical and experimental studies on thiophene-fused and quinoline-based molecules show that their absorption and emission spectra can be precisely controlled by structural modifications. nih.govrsc.org This tunability makes them suitable for applications ranging from industrial dyes to advanced materials for fluorescence imaging. rsc.org
Table 2: Photophysical Properties of Related Heterocyclic Compounds
| Compound Type | Max. Absorption (λmax) | Max. Emission (λem) | Noteworthy Property/Application | Source(s) |
|---|---|---|---|---|
| Quinoline-based Chemosensors | N/A | 492 - 512 nm | Fluorescence emission depends on substituents. | researchgate.net |
| Unsymmetrical bis-quinolin-3-yl chalcones | 262 - 277 nm | Varies | Exhibit positive solvatochromism; potential for D-A-D core. | nih.gov |
| Thiophene-fused BODIPY Dyes | Varies | Redshifted emission | Used as photosensitizers for fluorescence imaging and photodynamic therapy. | rsc.org |
Role as a Chemical Probe or Tool in Biological Research
The structural features of this compound make it an intriguing candidate for development as a chemical probe or tool for biological research. The quinoline moiety is a well-known fluorophore, and its derivatives are frequently used to design chemosensors, for instance, for the detection of metal ions. researchgate.net
Thiophene derivatives have also been investigated as modulators of biological pathways, including the expression of inflammatory cytokines, which allows them to be used as tools to study these processes. nih.gov The combination of a fluorescent signaling unit (quinoline) and a potentially bioactive or targeting unit (thiophene-carboxamide) is a common strategy in the design of chemical probes. Such probes can be used for fluorescence imaging, allowing researchers to visualize specific biological molecules or events within cells. The introduction of the thiophene ring into BODIPY dyes, for example, has been shown to significantly alter their photophysical properties for better performance in fluorescence imaging. rsc.org Given the established roles of both parent heterocycles, future research could focus on modifying the this compound scaffold to create selective probes for specific enzymes, receptors, or cellular ions.
Green Chemistry Approaches in Synthesis
The synthesis of quinoline and its derivatives has been an area of active research, with a significant shift from classical, often harsh, methods to more sustainable "green" methodologies. researchgate.netbohrium.com Traditional protocols like the Skraup, Friedländer, and Doebner-von Miller reactions often require high temperatures and strong acids. researchgate.netijpsjournal.comtandfonline.com
Modern green chemistry approaches focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts. researchgate.netbohrium.com For the synthesis of the quinoline core, numerous green alternatives have been developed:
Green Solvents: The use of water or ethanol (B145695) instead of volatile organic compounds has been successfully implemented. researchgate.nettandfonline.com
Alternative Catalysts: A variety of more environmentally friendly catalysts, such as p-toluenesulfonic acid (p-TSA), ceric ammonium (B1175870) nitrate (B79036) (CAN), and reusable magnetic nanoparticles, have proven effective. researchgate.netresearchgate.nettandfonline.com
Energy-Efficient Methods: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields for quinoline synthesis. tandfonline.com
The formation of the amide bond between the thiophene and quinoline moieties is typically achieved using classical reagents like thionyl chloride or coupling agents. mdpi.comnih.gov Future work on the synthesis of this compound could focus on integrating these green principles, for example, by developing a one-pot reaction in a green solvent that forms the quinoline ring and the amide linkage concurrently, or by using biocatalysis for the amidation step.
Table 3: Comparison of Synthesis Methods for the Quinoline Nucleus
| Method | Typical Conditions | Green Alternative(s) | Advantages of Green Approach | Source(s) |
|---|---|---|---|---|
| Friedländer Synthesis | Base or acid catalysis, often high temperature. | ZrO₂/Fe₃O₄-MNPs catalyst, glycerol (B35011) solvent. | Reusable catalyst, shorter reaction times, high yields. | researchgate.net |
| Skraup Reaction | Concentrated H₂SO₄, high temperature, strong oxidant. | Microwave irradiation. | Shorter reaction times, reduced energy use. | tandfonline.com |
| Doebner-von Miller | Strong acid catalyst (e.g., HCl, H₂SO₄). | Formic acid as a versatile and greener catalyst. | Milder conditions, reduced waste. | ijpsjournal.com |
| General Synthesis | Use of non-biodegradable compounds and harsh conditions. | Use of water/ethanol, ammonium acetate (B1210297) catalyst, microwave assistance. | Environmentally benign, economical, short reaction period. | researchgate.netbohrium.comtandfonline.com |
Future Prospects in Chemical and Biological Investigations
The future for this compound is rich with potential across both chemistry and biology. The molecule represents a union of two "privileged" heterocyclic scaffolds, each with a broad spectrum of known activities. researchgate.netnih.gov
In Chemical Investigations:
Materials Science: Further exploration of its semiconducting and photonic properties is warranted. This includes synthesizing and characterizing polymers or oligomers of the compound for use in organic electronic devices and developing it into specialized dyes or fluorescent probes with tuned optical properties. semanticscholar.orgrsc.org
Synthesis: The development of a fully green, efficient, and scalable synthesis protocol remains a key objective. bohrium.comtandfonline.com This would facilitate broader research and potential commercial application.
Structural Modification: The scaffold is ripe for structural modifications. Introducing various substituents on either the quinoline or thiophene rings could fine-tune its electronic and photophysical properties for specific applications or enhance its biological activity. researchgate.net
In Biological Investigations:
Pharmacological Screening: Thiophene derivatives are known for a vast array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.netnih.gov Likewise, quinoline-carboxamides have been extensively studied as potent anticancer agents, targeting mechanisms like topoisomerase and protein kinase inhibition. nih.gov Therefore, this compound and its analogues are prime candidates for broad biological screening to identify novel therapeutic leads.
Probes and Diagnostics: Leveraging the quinoline fluorophore, the compound could be developed into a new class of biological probes for imaging and diagnostics, potentially targeting systems where thiophene-carboxamides are known to interact. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation into how structural changes affect biological activity would be crucial. This involves synthesizing a library of related compounds and testing them to build a comprehensive SAR model, which can guide the rational design of more potent and selective agents. nih.gov
The convergence of material science potential and pharmacological relevance in a single, well-defined molecule makes this compound a compelling subject for future multidisciplinary research.
Q & A
Q. What are the common synthetic routes for preparing N-(quinolin-5-yl)thiophene-2-carboxamide?
The synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with quinolin-5-amine. Key methods include:
- Amide bond formation : Reacting thiophene-2-carboxylic acid chloride with quinolin-5-amine in anhydrous DCM or THF under inert conditions .
- Vilsmeier-Haack formylation : Used to introduce formyl groups to thiophene precursors, followed by condensation with amines .
- Microwave-assisted synthesis : Reduces reaction time and improves yields for intermediates like substituted thiophenes .
Critical considerations : Optimize reaction stoichiometry, solvent polarity, and temperature to minimize side products like unreacted quinoline derivatives.
Q. How can spectroscopic methods characterize this compound?
- ¹H/¹³C NMR : Confirm the presence of quinoline protons (δ 8.5–9.5 ppm) and thiophene carbons (δ 120–140 ppm). Amide NH protons typically appear as broad signals (δ 9–10 ppm) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling thiophene-2-carboxylic acid derivatives?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact (thiophene derivatives can cause irritation) .
- Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., DCM, THF) .
- Waste disposal : Neutralize acidic byproducts before disposal to comply with REACH regulations .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- X-ray diffraction : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and torsional conformations. For example, quinoline-thiophene dihedral angles can reveal π-π stacking tendencies .
- Twinned data handling : SHELXPRO is robust for refining macromolecular structures against high-resolution or twinned datasets .
- Validation tools : Check CCDC deposition (e.g., CCDC 1983315) to compare with analogous structures .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to the thiophene ring to enhance binding to targets like urotensin-II receptors .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with strong hydrogen-bonding interactions, as seen in fungicidal N-arylthiophene-2-carboxamides .
- In vitro assays : Compare IC₅₀ values against reference compounds (e.g., thiafluzamide for antifungal activity) .
Q. How to address contradictions in pharmacological data across derivatives?
- Meta-analysis : Compare binding affinities (e.g., UT receptor IC₅₀) from independent studies to identify outliers .
- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS) to mitigate false negatives caused by poor aqueous solubility .
- Orthogonal assays : Validate receptor antagonism via calcium flux assays if radioligand binding results are inconsistent .
Q. What computational strategies predict the optoelectronic properties of this compound?
Q. How to optimize synthetic yields for large-scale research applications?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig couplings to reduce byproducts .
- Flow chemistry : Implement continuous reactors for microwave-assisted steps to improve reproducibility .
- Purification : Use preparative HPLC with C18 columns to isolate high-purity (>95%) batches .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
